molecular formula C18H16N4O2S B2742764 1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 380334-38-3

1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B2742764
CAS RN: 380334-38-3
M. Wt: 352.41
InChI Key: IHFFKMOPKPTFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline” is a heterocyclic compound. It contains a 1,3,4-oxadiazol group and two pyridine rings . The bond lengths are in normal ranges and they are similar to the known compound .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the use of elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry . The synthesized compounds were screened for antibacterial activity .


Molecular Structure Analysis

The molecular structure of the compound includes one 1,3,4-oxadiazol group and two pyridine rings . The short C—N bond length of 1.277 (3) Å (N2-C1) suggests a localized double bond, and the C—N bond length of 1.461 (4) Å (N1-C2) suggests a localized single bond .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,3,4-oxadiazole derivatives are complex and involve multiple steps . The presence of lone pair of electron on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . The 1H NMR (400 MHz, CDCl3) is δ = 7.98–7.43 (m, 7H), 7.12–7.09 (m, 1H), 3.19 (s, 3H); 13C (100 MHz CDCl3) is δ = 160.02, 138.15, 130.29, 127.79, 125.75, 124.56, 123.28, 122.73, 119.59, 119.33, 118.15, 111.91, 55.54 .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given its various biological activities, it could be a promising candidate for the development of new drugs .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(22-11-3-5-13-4-1-2-6-15(13)22)12-25-18-21-20-17(24-18)14-7-9-19-10-8-14/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFKMOPKPTFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.